molecular formula C27H27N5O4 B10856130 [(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone

[(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone

Cat. No.: B10856130
M. Wt: 485.5 g/mol
InChI Key: IZQQHYQEKBFWAG-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound 16d, identified by the PubMed ID 36573286, is a synthetic organic compound known for its role as a cystic fibrosis transmembrane conductance regulator activator. It has been optimized for high solubility, making it suitable for formulation as eye drops, primarily as a potential topical treatment for dry eye disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 16d involves the reaction of 7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride with 2-methylpiperazine in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then reacted with phenylmethanone under similar conditions to yield compound 16d .

Industrial Production Methods

Industrial production of compound 16d follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Compound 16d undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding reduced derivatives.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, typically in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Compound 16d has a wide range of scientific research applications:

Mechanism of Action

Compound 16d exerts its effects by activating the cystic fibrosis transmembrane conductance regulator. This activation enhances the transport of chloride ions across cell membranes, which helps to maintain proper hydration of the ocular surface. The molecular targets involved include the cystic fibrosis transmembrane conductance regulator protein and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Compound 16a: Another cystic fibrosis transmembrane conductance regulator activator with a similar structure but different substituents.

    Compound 16b: Similar in structure but with variations in the pyrazolo[1,5-a]pyrimidine ring.

    Compound 16c: Similar in structure but with different functional groups attached to the phenyl ring.

Uniqueness

Compound 16d is unique due to its high solubility and compatibility with formulation as eye drops. This makes it particularly suitable for topical applications in treating dry eye disease, setting it apart from other similar compounds .

Properties

Molecular Formula

C27H27N5O4

Molecular Weight

485.5 g/mol

IUPAC Name

[(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C27H27N5O4/c1-18-17-30(13-14-31(18)26(33)19-7-5-4-6-8-19)27(34)21-16-25-28-12-11-22(32(25)29-21)20-9-10-23(35-2)24(15-20)36-3/h4-12,15-16,18H,13-14,17H2,1-3H3/t18-/m0/s1

InChI Key

IZQQHYQEKBFWAG-SFHVURJKSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=NN4C(=CC=NC4=C3)C5=CC(=C(C=C5)OC)OC

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=NN4C(=CC=NC4=C3)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.